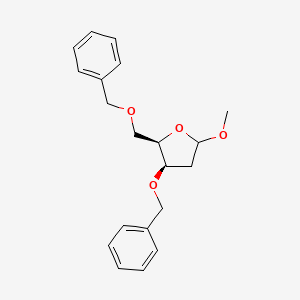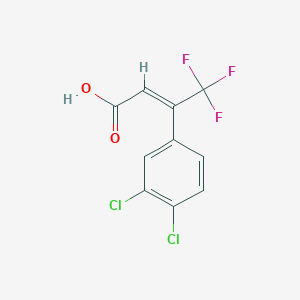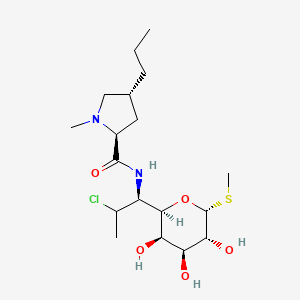
(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is a high-purity monosaccharide that serves as a crucial chemical intermediary in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it is used in the production of anti-HIV and cancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose typically involves the acetylation of 1,6-anhydro-b-d-glucopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure selective acetylation .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is scaled up using similar acetylation reactions but with optimized conditions to enhance yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a key intermediate in the synthesis of anti-HIV and cancer drugs.
Industry: The compound is used in the production of various pharmaceutical agents and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, leading to the formation of biologically active molecules. These interactions often involve the cleavage of acetyl groups and subsequent modifications to the glucopyranose ring .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Anhydro-b-d-glucose triacetate
- Levoglucosan triacetate
- β-D-Glucopyranose, 1,6-anhydro-, triacetate
- 1,6-Anhydro-2,3,4-tri-O-acetyl-β-D-glucopyranose
- Triacetyllevoglucosan
Uniqueness
2,3,4-Tri-O-acetyl-1,6-anhydro-b-d-glucopyranose is unique due to its specific acetylation pattern, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules set it apart from other similar compounds.
Properties
Molecular Formula |
C20H24O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2R,3R)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19-,20?/m1/s1 |
InChI Key |
MVQADNLPVMKXPL-LEAGNCFPSA-N |
Isomeric SMILES |
COC1C[C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)


![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)


![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)
